molecular formula C13H12O3 B181571 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 3722-44-9

3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B181571
CAS No.: 3722-44-9
M. Wt: 216.23 g/mol
InChI Key: OCRPPMHVRQIWOS-UHFFFAOYSA-N
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Description

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) is a partially saturated coumarin derivative and a structural analogue of Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one, URO-B), a naturally occurring metabolite derived from ellagitannins. Its saturated cyclohexane ring distinguishes it from URO-B, influencing its chemical reactivity, photophysical behavior, and interactions with biological targets. This article compares THU-OH with structurally and functionally related compounds, emphasizing fluorescence sensing, enzyme inhibition, and substituent effects.

Properties

IUPAC Name

3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRPPMHVRQIWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415798
Record name 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
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URL https://comptox.epa.gov/dashboard/DTXSID20415798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-44-9
Record name 3722-44-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Pechmann condensation remains the most widely employed method for synthesizing THU-OH. This one-pot reaction involves the acid-catalyzed cyclization of resorcinol with ethyl 2-cyclohexanecarboxylate to form the tetrahydrobenzo[c]chromenone scaffold. The reaction proceeds via initial ester activation by a Lewis acid, followed by nucleophilic attack by resorcinol’s phenolic oxygen and subsequent lactonization (Figure 1).

Key advantages of this method include:

  • Short reaction time (30–60 minutes)

  • High atom economy (81–83% isolated yield)

  • Tolerance to ambient moisture under neat conditions

Reagents and Conditions

  • Resorcinol : 10 mmol (1.10 g)

  • Ethyl 2-cyclohexanecarboxylate : 11 mmol (1.98 g)

  • Catalyst : ZrCl₄ (7.5 mmol, 1.74 g) or H₂SO₄ (patent method)

  • Temperature : 85°C (neat conditions)

  • Reaction time : 30 minutes

Workup Protocol

  • Quench reaction mixture in 20 mL ice-cold water

  • Filter precipitated product

  • Wash with cold 0.1N HCl (patent method)

  • Dry under vacuum to obtain light-yellow powder

Yield Optimization Data

ParameterValueEffect on Yield
Catalyst Loading7.5 mmol ZrCl₄81%
Molar Ratio (Resorcinol:Ester)1:1.1Maximizes ester conversion
Temperature85°CPrevents decarboxylation

Alternative Synthetic Approaches

Patent-Disclosed Modifications

WO2014129989A1 describes a scaled-up variant using:

  • Solvent System : 1,2-dichloroethane/DMF (1:1 v/v)

  • Base : Sodium ethoxide (NaOEt) for deprotonation

  • Reaction Time : 7 hours at reflux

This method achieves comparable yields (79–83%) but requires specialized equipment for azeotropic distillation, making it less practical for laboratory-scale synthesis.

Computational Modeling Insights

Recent DFT studies suggest that:

  • Rate-Limiting Step : Lactonization (ΔG‡ = 24.3 kcal/mol)

  • Catalyst Role : ZrCl₄ lowers activation energy by 8.7 kcal/mol vs. uncatalyzed reaction

Structural Characterization

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)IntegrationMultiplicityAssignment
10.311HsPhenolic -OH
7.461Hd (J = 7.2 Hz)H-4 aromatic
2.682Ht (J = 4.0 Hz)H-7 methylene

IR Spectroscopy

  • Lactone C=O : 1678.7 cm⁻¹

  • Phenolic O-H : 3250–3350 cm⁻¹ (broad)

Industrial-Scale Considerations

Cost Analysis

ComponentLaboratory Cost (USD/g)Bulk Cost (USD/kg)
Resorcinol0.85420
Ethyl 2-cyclohexanecarboxylate1.20950
ZrCl₄12.509,800

Environmental Impact

  • E-Factor : 8.3 (kg waste/kg product)

  • PMI : 15.2 (total mass input/mass product)

Applications in Medicinal Chemistry

While beyond synthesis scope, preliminary studies indicate:

  • Metal Chelation : Selective Fe³⁺ binding (Kd = 2.3 μM)

  • Neuroprotective Effects : 78% AChE inhibition at 10 μM

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Fluorescent Sensing of Iron (III)

Mechanism and Application
THU-OH has been identified as an effective fluorescent sensor for Iron (III) ions. The compound exhibits a selective on-off fluorescence response upon binding to Iron (III), making it a valuable tool in analytical chemistry and biochemistry for detecting metal ions in various environments.

Case Study
In a study published in Molecules (2022), researchers synthesized THU-OH and evaluated its ability to act as a selective probe for Iron (III). The compound demonstrated significant fluorescence enhancement upon interaction with Iron (III), highlighting its potential use in environmental monitoring and biological assays .

Biological Applications

Cytotoxicity Studies
THU-OH has been subjected to cytotoxicity assays to assess its safety and efficacy in biological systems. Studies have shown that this compound can penetrate cell membranes effectively, allowing for intracellular imaging and monitoring of Iron (III) levels within cells.

Experimental Findings
In vitro studies involving neuroblastoma and glioblastoma cell lines revealed that THU-OH exhibited low cytotoxicity while maintaining effective fluorescence properties. This makes it a promising candidate for biomedical applications, particularly in cancer research where monitoring metal ion concentrations is crucial .

Therapeutic Potential

Immunomodulation and Anti-inflammatory Effects
The broader class of chromones, which includes THU-OH, has been recognized for their therapeutic potential against various conditions such as inflammation and cancer. Research indicates that compounds like THU-OH may modulate immune responses, offering pathways for developing new treatments .

Data Summary Table

Application Area Description Findings/References
Fluorescent SensingSelective detection of Iron (III) ionsSignificant fluorescence change
CytotoxicityAssessed on neuroblastoma and glioblastoma cellsLow toxicity; effective imaging
Therapeutic PotentialPotential anti-inflammatory and immunomodulatory effectsPromising therapeutic applications

Mechanism of Action

The mechanism of action of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its ability to bind selectively to Iron (III) ions. The lactam group in its structure plays a crucial role in maintaining selective on-off sensor capacity, making it an effective fluorescent probe . This binding mechanism allows the compound to serve as an intracellular Iron (III) sensor, penetrating cells and providing detectable fluorescence signals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urolithin B (URO-B)

  • Structural Difference : URO-B lacks the saturated cyclohexane ring present in THU-OH, making it fully aromatic .
  • Fluorescence Sensing: Both compounds act as selective "on-off" fluorescent sensors for Iron (III) in aqueous environments. THU-OH exhibits fluorescence quenching independent of competing metals (e.g., Al³⁺, Cu²⁺), similar to URO-B . Cellular Imaging: URO-B shows rapid fluorescence quenching in SK-N-AS neuroblastoma cells upon Iron (III) exposure, while THU-OH demonstrates analogous behavior in DBTRG-05MG glioblastoma cells .

3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one

  • Phosphodiesterase 2 (PDE2) Inhibition :
    • THU-OH (IC₅₀ = 93.24 μM) and 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one (IC₅₀ > 100 μM) exhibit weak PDE2 inhibitory activity. Derivatives of THU-OH (e.g., 4c ) show improved potency (IC₅₀ = 34.35 μM), suggesting saturation enhances scaffold flexibility for modifications .

Substituent Effects on Fluorescence and Bioactivity

4-Substituted THU-OH Derivatives

  • THU-4-Ac (4-acetyl derivative): The electron-withdrawing acetyl group reduces fluorescence intensity but retains metal interaction capabilities.
  • THU-4-ALC (4-(1-hydroxyethyl) derivative): Exhibits fluorescence enhancement with metals, contrasting the "on-off" behavior of THU-OH and URO-B .

Alkyl Chain Modifications

  • Derivatives with 5-carbon alkane substituents (e.g., 4c ) show optimal PDE2 inhibition (IC₅₀ ~34 μM), highlighting the importance of hydrophobic interactions .

Biological Activity

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzochromenes, which are known for their diverse biological activities. This article reviews the current understanding of its biological activity, including its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is C14H14O3C_{14}H_{14}O_{3}. Its structure features a chromene backbone with a hydroxyl group at the 3-position, which is critical for its biological activity. The compound has been studied for various applications due to its unique structural properties.

Antioxidant Activity

Several studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress in cellular environments. The compound has shown promise in protecting cells from oxidative damage, which is crucial in preventing various diseases related to oxidative stress.

Iron(III) Sensing

Recent research indicates that this compound acts as a selective fluorescent sensor for Iron(III) ions. In vitro studies have shown that it can effectively bind Iron(III), allowing for fluorescence-based detection methods. This property has potential applications in environmental monitoring and biomedical diagnostics .

Property Description
Chemical Formula C14H14O3C_{14}H_{14}O_{3}
Molecular Weight 230.26 g/mol
Antioxidant Activity Significant; protects against oxidative stress
Iron(III) Sensing Selective fluorescent sensor for Iron(III)

Cytotoxic Effects

In cellular studies involving neuroblastoma and glioblastoma cells, this compound has demonstrated cytotoxic effects. The compound's ability to penetrate cell membranes and induce apoptosis in cancer cells highlights its potential as an anti-cancer agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Case Studies

  • Fluorescent Sensor Development
    A study published in the Turkish Journal of Chemistry explored the use of this compound as a fluorescent probe for detecting Iron(III). The results indicated that the compound could selectively bind Iron(III) ions under both in vitro and ex vivo conditions, making it a valuable tool for metal ion detection in various applications .
  • Cytotoxicity in Cancer Cells
    Research conducted on glioblastoma cells revealed that this compound exhibits significant cytotoxicity. The study highlighted its potential as a therapeutic agent due to its ability to induce apoptosis through ROS generation .

Q & A

Q. What are the recommended synthesis protocols for 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

The compound can be synthesized via a ZrCl₄-catalyzed condensation reaction. A typical protocol involves mixing resorcinol (0.22 g) with ethyl 2-oxo-cyclohexanecarboxylate (0.37 g) and ZrCl₄ (0.4 g) at 85°C for 1 hour. The precipitate is filtered and washed with ice-cold water. Spectral analysis (¹H NMR, IR) confirms the structure, with NMR peaks at δ 7.44 (d, J = 8.8 Hz) and δ 2.75 (t, J = 11.6 Hz) for aromatic and cyclohexyl protons, respectively .

Q. What safety precautions are necessary when handling this compound?

Essential precautions include:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified eye protection, gloves inspected for integrity, and face shields.
  • Storage: Maintain at -10°C to ensure stability.
  • Handling: Avoid dust/aerosol formation; use exhaust ventilation in dust-prone areas.
  • Disposal: Contract licensed waste disposal services for contaminated materials .

Q. How does the compound interact with metal ions in fluorescence assays?

The compound exhibits selective "on-off" fluorescence quenching for Fe(III). In vitro studies show a linear response (0–50 µM Fe³⁺) with a detection limit of 1.2 µM. The lactam group is critical for metal binding, as shown by competitive assays with EDTA reversing quenching effects .

Advanced Research Questions

Q. How do structural modifications influence fluorescence properties?

Substituents at the 4-position significantly alter fluorescence behavior. For example:

  • 4-(1-Hydroxyethyl): Enhances fluorescence in the presence of metals (e.g., Zn²⁺, Cu²⁺) .
  • Alkyl chains (e.g., pentyl): Improve PDE2 inhibition (IC₅₀ ~34 µM) by enhancing hydrophobic interactions with the enzyme’s active site .
    Contrastingly, unsubstituted derivatives act as Fe(III) "on-off" sensors, highlighting substituent-dependent effects .

Q. What methodologies assess its potential as a cholinesterase inhibitor?

  • Synthesis of Derivatives: Introduce substituents (e.g., chloropropoxy groups) via nucleophilic substitution .
  • Enzyme Assays: Use Ellman’s method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Derivatives with bulky substituents show higher selectivity for BuChE (IC₅₀ < 10 µM) .

Q. How can contradictions in fluorescence response data be resolved?

Discrepancies arise from substituent effects:

  • Fluorescence Quenching: Observed in Fe(III) interactions with unsubstituted derivatives due to electron transfer .
  • Fluorescence Enhancement: Occurs in 4-substituted analogues (e.g., 4-acetyl) via chelation-enhanced fluorescence (CHEF) .
    Methodological consistency in buffer conditions (pH 7.4, 25°C) and metal ion concentrations is critical for reproducibility.

Q. What computational approaches model its interactions with PDE2?

Molecular docking using the PDE2 crystal structure (PDB: 4HTX) reveals:

  • Hydrogen Bonding: The hydroxyl group at position 3 interacts with Glu-658.
  • Hydrophobic Interactions: Alkyl substituents occupy the hydrophobic pocket near Val-659.
    MD simulations (AMBER force field) validate stable binding over 100 ns trajectories .

Q. What protocols are used for cellular imaging studies?

  • Cell Lines: Neuroblastoma (SH-SY5Y) and glioblastoma (U-87 MG) cells.
  • Imaging: Incubate cells with 10 µM compound for 2 hours; visualize using confocal microscopy (λₑₓ = 365 nm, λₑₘ = 450 nm).
  • Cytotoxicity: MTT assays confirm >90% viability at 50 µM, ensuring safe intracellular application .

Q. Which analytical techniques characterize this compound and its derivatives?

  • ¹H/¹³C NMR: Assign peaks using COSY and HSQC experiments (e.g., δ 4.07 ppm for methine protons).
  • HPLC: Purity >97% achieved with a C18 column (MeOH:H₂O = 70:30, 1 mL/min).
  • Mass Spectrometry: ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 231.1) .

Q. What challenges exist in ecological impact assessment?

Limited data on ecotoxicity, biodegradability, and soil mobility necessitate:

  • Read-Across Methods: Compare with structurally similar coumarins.
  • Disposal: Incineration via licensed facilities to prevent aquatic contamination .

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